molecular formula C9H6F14O2 B1351037 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol CAS No. 203303-01-9

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol

Cat. No.: B1351037
CAS No.: 203303-01-9
M. Wt: 412.12 g/mol
InChI Key: XQULMKMNFZLURS-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (CAS 203303-01-9) is a fully fluorinated diol with the molecular formula C₉H₆F₁₄O₂ and a molecular weight of 412.12 g/mol . Its structure features a nonane backbone substituted with 14 fluorine atoms symmetrically distributed across positions 2–8, terminated by hydroxyl groups at positions 1 and 8. This arrangement confers exceptional hydrophobicity, chemical stability, and resistance to thermal degradation .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononane-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F14O2/c10-3(11,1-24)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2-25/h24-25H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQULMKMNFZLURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379916
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol
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Molecular Weight

412.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-01-9
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol typically involves the fluorination of nonane derivatives. One common method is the direct fluorination of nonane-1,9-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available nonane derivatives. The process includes:

    Initial Fluorination: Partial fluorination of nonane-1,9-diol to introduce fluorine atoms at specific positions.

    Purification: Removal of by-products and unreacted starting materials through distillation or chromatography.

    Final Fluorination: Complete fluorination to achieve the desired level of fluorination, followed by further purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the hydroxyl groups can yield the corresponding nonane derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of nonane derivatives.

    Substitution: Formation of substituted nonane derivatives with various functional groups.

Scientific Research Applications

Chemistry

TDFND serves as a building block for synthesizing highly fluorinated compounds and polymers. Its fluorinated nature allows for the creation of materials with enhanced chemical and thermal stability.

Biology

Research indicates potential applications in drug delivery systems due to its hydrophobic characteristics. TDFND can encapsulate hydrophobic drugs and facilitate their transport through biological membranes.

Medicine

TDFND is being explored for its role in developing fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the stability and bioavailability of drugs. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties.

Industry

The compound is utilized in producing high-performance materials such as:

  • Fluorinated coatings : These coatings provide excellent resistance to chemicals and environmental degradation.
  • Lubricants : TDFND's chemical inertness makes it suitable for use in lubricants that require high thermal stability and low reactivity.

Case Study 1: Aqueous Zinc-Ion Batteries

Recent research highlighted the use of TDFND in creating a fluorine-rich protective layer on zinc anodes for aqueous zinc-ion batteries (AZIBs). This application significantly improves the reversibility and cycling life of the batteries by forming a stable solid electrolyte interface (SEI) layer that suppresses parasitic reactions and enhances performance metrics such as cycling life and Coulombic efficiency .

Performance MetricValue
Cycling LifeOver 430 hours at 10 mA cm²
Average Coulombic Efficiency99.8% at 5 mA cm²
Capacity Retention80.3% after 1000 cycles

Case Study 2: Drug Delivery Systems

TDFND has been investigated for its capabilities in drug delivery systems where its hydrophobic nature aids in encapsulating drugs that are poorly soluble in water. The compound's structure allows it to interact favorably with biological membranes while protecting the encapsulated drug from premature degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is primarily related to its chemical properties. The presence of multiple fluorine atoms imparts high electronegativity and hydrophobicity, which can influence molecular interactions and stability. In biological systems, the compound may interact with hydrophobic regions of proteins or cell membranes, potentially affecting their function and stability.

Comparison with Similar Compounds

Key Physical Properties :

  • Density : 1.657 g/cm³
  • Melting Point : 108–112°C
  • Boiling Point : 140°C at 5 mmHg (sublimation under reduced pressure)
  • Refractive Index : 1.316 .

The compound is commercially available in technical grade (90% purity) and is utilized in supramolecular chemistry as a linker due to its fluorinated backbone, which enhances non-covalent interactions in host-guest systems .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Fluorinated and Non-Fluorinated Diols

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Content Key Properties Applications References
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol 203303-01-9 C₉H₆F₁₄O₂ 412.12 14 F atoms Hydrophobic, high thermal stability Supramolecular linkers
1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d₁₄-diol 1219805-89-6 C₉D₁₄H₆O₂ 174.34 Deuterated Soluble in DMSO, methanol NMR spectroscopy, isotopic tracing
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol - C₆H₆F₈O₂ ~258.09 8 F atoms Lower thermal stability vs. C₉F₁₄ diol Fluoropolymer synthesis
Caryolane-1,9β-diol - C₁₅H₂₆O₂ ~238.37 None Cyclic terpenoid, polar hydroxyl groups Bioactive natural product

Key Differences and Research Findings

Fluorinated vs. Deuterated Diols

  • Chemical Stability: The perfluorinated diol exhibits superior thermal and chemical inertness compared to its deuterated analogue (1,9-Nonane-d₁₄-diol), which lacks fluorine substituents .
  • Solubility: The fluorinated diol is insoluble in polar solvents like water due to its hydrophobicity, whereas the deuterated variant dissolves in DMSO and methanol .
  • Applications : Fluorinated diols are used in materials science for their stability, while deuterated diols serve as NMR probes .

Fluorinated vs. Natural Terpenoid Diols

  • Structure : Caryolane-1,9β-diol (a bicyclic sesquiterpene) and clovane-2α,9β-diol are natural products with hydroxyl groups on rigid carbon frameworks, contrasting with the linear, fluorinated backbone of C₉F₁₄ diol .

Chain Length and Fluorination Degree

  • The shorter-chain 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol (C₆F₈ diol) has lower thermal stability (evidenced by lower boiling/melting points) and reduced hydrophobicity compared to the C₉F₁₄ diol .

Biological Activity

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (TDFND) is a fluorinated compound with significant potential in various applications due to its unique chemical structure and properties. This article reviews the biological activity of TDFND by synthesizing data from diverse sources and presenting case studies that illustrate its interactions and effects in biological systems.

Chemical Structure and Properties

TDFND is characterized by its fluorinated carbon chain and hydroxyl groups. The presence of multiple fluorine atoms contributes to its hydrophobicity and stability under various conditions. Its molecular formula is C14F14O2C_{14}F_{14}O_2.

Biological Activity Overview

The biological activity of TDFND has been primarily studied in the context of its applications in electrochemistry and materials science rather than direct biological effects on living organisms. However, its interactions with biological systems can be inferred from research on related compounds and its chemical behavior.

Key Findings

  • Electrochemical Properties : TDFND has been shown to form stable interfaces when used as an additive in zinc-ion batteries. It enhances the cycling stability of electrodes by forming a protective layer that mitigates parasitic reactions .
  • Interaction with Metal Ions : The hydroxyl groups in TDFND can cross-link with multivalent cations (e.g., Al³⁺), which may suggest potential interactions with biological metal ions . This property could influence cellular processes involving metal ion homeostasis.
  • Bioassay Activity : Although specific bioassay data for TDFND is limited, studies on structurally similar compounds indicate that fluorinated alcohols can exhibit varying degrees of bioactivity across different assays . The structure-activity relationship (SAR) suggests that variations in fluorination can lead to significant differences in biological effects.

Case Study 1: Electrochemical Applications

In a recent study focused on the use of TDFND in zinc-ion batteries:

  • Objective : To evaluate the performance of TDFND as an electrolyte additive.
  • Results : TDFND demonstrated a high adsorption energy on the zinc anode surface leading to enhanced cycling stability (over 430 hours at 10 mA cm⁻²) and a Coulombic efficiency of 99.8% .
  • : The protective layer formed by TDFND not only improved battery performance but also indicated potential biocompatibility due to its stable nature.

Case Study 2: Structure-Bioactivity Relationships

A comparative analysis of fluorinated compounds revealed:

  • Objective : To assess the bioactivity profiles of various fluorinated alcohols.
  • Findings : Compounds with similar fluorination patterns exhibited diverse activity profiles across multiple bioassays. For instance, some compounds showed significant activity against specific human macromolecular targets while others were inactive or weakly active .
  • Implication : This suggests that while TDFND may not have been directly tested for biological activity yet, its structural characteristics may confer specific interactions worth exploring.

Data Tables

PropertyValue
Molecular FormulaC14F14O2C_{14}F_{14}O_2
Molecular Weight366.14 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilityLow solubility in water
Bioassay Activity ProfileActive AssaysInactive AssaysWeakly Active Assays
Compound A1253
Compound B4102
TDFNDTBDTBDTBD

Q & A

Basic: What are the critical considerations for synthesizing 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol with high purity?

Methodological Answer:
Synthesis of this fluorinated diol requires precise control of fluorination steps to avoid incomplete substitution or side reactions. Key steps include:

  • Fluorination Efficiency : Use of perfluorinated precursors (e.g., perfluoroalkyl iodides) under inert conditions to minimize hydrolysis .
  • Purification : Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to separate diol intermediates from unreacted fluorinated byproducts .
  • Characterization : Confirm purity via 19F^{19}\text{F} NMR to verify absence of residual fluorinated impurities and assess hydroxyl group integrity via FT-IR (broad O-H stretch ~3200 cm1^{-1}) .

Basic: How does the fluorination pattern influence the solubility and reactivity of this compound?

Methodological Answer:
The tetradecafluoro substitution creates a highly electronegative, hydrophobic backbone. Experimental data indicate:

  • Solubility : Limited solubility in polar solvents (e.g., water, DMSO) but miscibility with fluorinated solvents (e.g., perfluorodecalin) or aromatic hydrocarbons like benzene .
  • Reactivity : Fluorine’s electron-withdrawing effect deactivates the diol towards nucleophilic substitution but enhances stability in acidic/oxidative environments. For derivatization (e.g., esterification), use strong acylating agents (e.g., trifluoroacetic anhydride) under anhydrous conditions .

Advanced: How can factorial design optimize reaction conditions for derivatizing this diol into fluorinated polymers?

Methodological Answer:
A 2k^k factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

  • Factors : Catalyst (e.g., SnCl2_2), reaction time (6–24 hrs), and solvent (benzene vs. DMF).
  • Response Variables : Polymer molecular weight (GPC) and fluorine content (elemental analysis).
  • Analysis : Use ANOVA to identify dominant factors. For instance, solvent polarity may significantly affect reaction rate due to the diol’s hydrophobicity .
  • Validation : Replicate optimal conditions (e.g., 12 hrs in benzene with 5 mol% SnCl2_2) to confirm reproducibility .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

Methodological Answer:
Discrepancies in melting points (e.g., -3°C in one study vs. ambient stability in another) may arise from:

  • Purity : Impurities (e.g., residual fluorinated acids) lower melting points. Validate purity via 19F^{19}\text{F} NMR and HPLC .
  • Polymorphism : Fluorinated compounds often exhibit multiple crystalline forms. Perform differential scanning calorimetry (DSC) to detect phase transitions .
  • Experimental Conditions : Moisture absorption during testing can alter results. Use glovebox techniques for thermal analysis .

Advanced: What strategies mitigate environmental and safety risks during large-scale synthesis?

Methodological Answer:

  • Fluorinated Byproduct Management : Trap volatile fluorocarbons using cold traps (-78°C) or scrubbers (activated carbon) to prevent release .
  • Thermal Hazards : Monitor exothermic fluorination steps via in-situ IR spectroscopy to prevent runaway reactions .
  • Waste Treatment : Hydrolyze fluorinated intermediates with Ca(OH)2_2 to precipitate non-toxic CaF2_2 .

Advanced: How can AI-driven simulations improve reaction pathway prediction for novel derivatives?

Methodological Answer:

  • Data Input : Train models on existing fluorinated diol reaction datasets (e.g., esterification, etherification yields).
  • Quantum Chemistry Integration : Use DFT calculations (Gaussian, COMSOL) to predict transition states and regioselectivity in fluorinated systems .
  • Outcome Validation : Compare AI-predicted pathways (e.g., nucleophilic attack at terminal -OH groups) with experimental LC-MS results .

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • 19F^{19}\text{F} NMR : Assign fluorine environments (e.g., -CF2_2- vs. terminal -CF3_3 groups) using chemical shifts (δ -110 to -125 ppm) .
  • 13C^{13}\text{C} NMR : Detect hydroxyl-bearing carbons (δ 60–70 ppm) and fluorinated carbons (δ 105–120 ppm, JCF_{C-F} coupling) .
  • High-Resolution MS : Confirm molecular ion [M-H]^- with m/z 378.13 (expected) and isotope patterns matching 13C^{13}\text{C}/19F^{19}\text{F} abundance .

Advanced: What orthogonal analytical methods validate degradation pathways under environmental conditions?

Methodological Answer:

  • Accelerated Aging Studies : Expose the diol to UV light (254 nm) and analyze degradation products via GC-MS.
  • Hydrolysis Pathways : Simulate aqueous degradation (pH 3–11) and quantify fluoride release via ion chromatography .
  • Cross-Validation : Compare results from LC-QTOF (non-targeted screening) and 19F^{19}\text{F} NMR to identify persistent fluorinated fragments .

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